5-Bromo-2-(trimethylsilyl)thiazole
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Overview
Description
5-Bromo-2-(trimethylsilyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 5-position and a trimethylsilyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules . The presence of the bromine and trimethylsilyl groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-(trimethylsilyl)thiazole can be synthesized through several methods. One common approach involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another method includes the reaction of 2-bromo-5-trimethylsilylthiazole with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trimethylsilyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Catalysts: Palladium and nickel catalysts are often employed in coupling reactions to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds.
Major Products Formed
The major products formed from these reactions include substituted thiazoles, oxidized derivatives, and coupled products with various functional groups .
Scientific Research Applications
5-Bromo-2-(trimethylsilyl)thiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trimethylsilyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to the modulation of biochemical pathways . The bromine and trimethylsilyl groups can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(tert-butyldimethylsilyl)thiazole
- 4-Bromo-2-(trimethylsilyl)thiazole
- 2-Bromo-5-(trimethylsilyl)thiazole
Uniqueness
5-Bromo-2-(trimethylsilyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethylsilyl group at the 2-position enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
(5-bromo-1,3-thiazol-2-yl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNSSi/c1-10(2,3)6-8-4-5(7)9-6/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBYMDSBHKQUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNSSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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